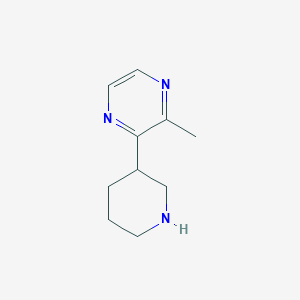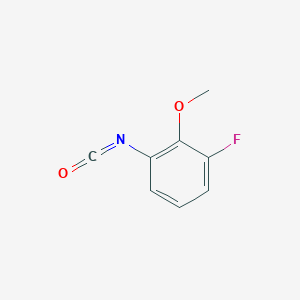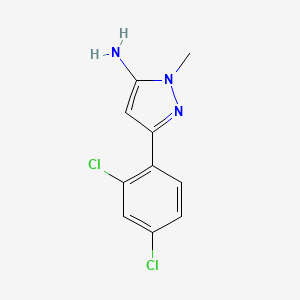
2-(5-Fluoro-2-pyridyl)-2-hydroxyacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which often include enhanced stability and bioactivity. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity and interactions, making it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid . Another approach involves the use of N-fluoropyridinium salts, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques, utilizing fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or alter the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-(5-fluoropyridin-2-yl)-2-oxoacetic acid, while substitution reactions can produce a variety of fluorinated derivatives .
Applications De Recherche Scientifique
2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-fluoropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: Lacks the hydroxyacetic acid moiety, making it less versatile in certain chemical reactions.
5-Fluoropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyacetic acid group.
2-(4-Fluorophenyl)-2-hydroxyacetic acid: Contains a phenyl ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: 2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid is unique due to the combination of the fluorinated pyridine ring and the hydroxyacetic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C7H6FNO3 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
2-(5-fluoropyridin-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-2-5(9-3-4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
Clé InChI |
YPJBIQHRPBSWKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















